![molecular formula C14H14N4O B2508493 2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine CAS No. 848752-87-4](/img/structure/B2508493.png)
2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
“2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are known for their various biological activities and diverse properties .
Molecular Structure Analysis
1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility . Structural characteristics of 1,2,3-triazoles enable it to act as linker units between two active molecules or as bioisostere of different functional groups .Chemical Reactions Analysis
1,2,3-triazoles have been used in medicinal chemistry for their various biological activities . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Physical And Chemical Properties Analysis
1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . They are nitrogen-containing heterocycles with three nitrogen atoms in the ring .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various synthetic methodologies .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and aromatic character .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry for their unique properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy used to form stable covalent links between two molecules .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize cells and cellular components with the help of fluorescent dyes .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Mechanism of Action
Future Directions
The development of novel effective antiviral agents is urgently needed . 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . This review highlighted the potent antiviral activity profile of the triazole compounds on the latest researches over the last ten years and can be useful for the future of clinical research to develop more potent and effective antiviral agents .
properties
IUPAC Name |
2-(3-methoxyphenyl)-6-methylbenzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-6-13-14(8-12(9)15)17-18(16-13)10-4-3-5-11(7-10)19-2/h3-8H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZBAHUMRJCPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine |
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